6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline
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Overview
Description
6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoxaline ring, both of which are substituted with phenyl groups at the 6 and 7 positions. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the reagents used.
Scientific Research Applications
6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, thereby interfering with cellular processes such as replication and transcription. Additionally, it can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring structure but differ in the position of the imidazole ring fusion.
Quinazolines: These compounds share the quinoxaline core but lack the imidazole ring.
Phenyl-substituted imidazoles: These compounds have phenyl groups attached to the imidazole ring but do not contain the quinoxaline moiety.
The uniqueness of this compound lies in its specific fused ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
229182-53-0 |
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Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6,7-diphenyl-8H-imidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C21H14N4/c1-3-7-14(8-4-1)20-21(15-9-5-2-6-10-15)25-19-12-17-16(22-13-23-17)11-18(19)24-20/h1-13,24H |
InChI Key |
LTNXBRPACDBHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C4C(=NC=N4)C=C3N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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